benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate
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Description
Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate is a useful research compound. Its molecular formula is C22H19ClN2O3 and its molecular weight is 394.86. The purity is usually 95%.
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Biological Activity
Benzyl N-({4-[(4-chlorophenyl)carbamoyl]phenyl}methyl)carbamate, with the CAS number 477847-75-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClN2O3, with a molecular weight of 394.86 g/mol. The compound contains a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition.
Biological Activity Overview
- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, although specific IC50 values are yet to be published.
- Cholinesterase Inhibition : Benzyl carbamates have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds have shown varying degrees of inhibition:
- Carcinogenicity Testing : Related compounds such as 4-chloromethylbiphenyl were tested for carcinogenic potential using the Salmonella/microsome assay and other short-term tests. These studies indicate that structural analogs may possess similar biological activities .
The biological activity of this compound can be attributed to the following mechanisms:
- Enzyme Inhibition : The presence of the carbamate group allows for interaction with active sites on target enzymes, leading to inhibition.
- Molecular Interactions : The chlorophenyl moiety may enhance lipophilicity and facilitate penetration into biological membranes, increasing bioavailability and efficacy against cellular targets.
Data Table: Biological Activity Summary
Activity Type | Assay Type | IC50 Value (µM) | Comments |
---|---|---|---|
AChE Inhibition | Enzyme Assay | 36.05 | Moderate potency compared to controls |
BChE Inhibition | Enzyme Assay | 22.23 | Higher selectivity index (SI = 2.26) |
Cytotoxicity | Cancer Cell Lines | TBD | Requires further investigation |
Carcinogenicity | Salmonella/microsome assay | TBD | Related compounds showed activity |
Case Studies and Research Findings
- Study on Cholinesterase Inhibitors : A study evaluated various benzyl carbamates for their inhibitory effects on cholinesterases, revealing that modifications in the structure significantly influenced activity levels .
- Carcinogenicity Assays : Research involving related chlorinated compounds highlighted the importance of structural features in determining biological responses, suggesting a need for comprehensive testing of this compound .
- Pharmacological Modeling : Advanced pharmacophore modeling has been employed to predict the activity of similar compounds, emphasizing the role of electronic properties in biological interactions .
Properties
IUPAC Name |
benzyl N-[[4-[(4-chlorophenyl)carbamoyl]phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)25-21(26)18-8-6-16(7-9-18)14-24-22(27)28-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISGVPUMTNOHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.